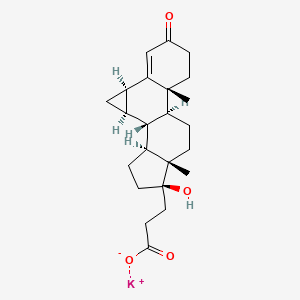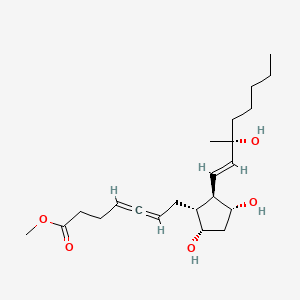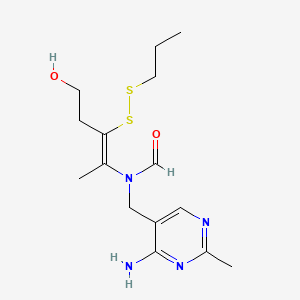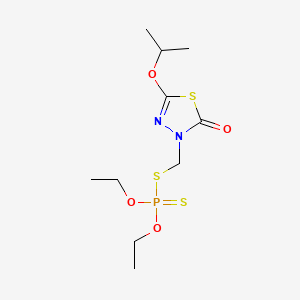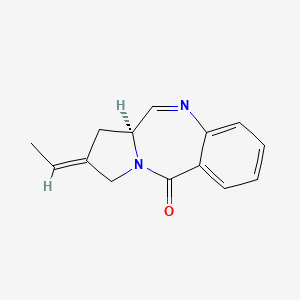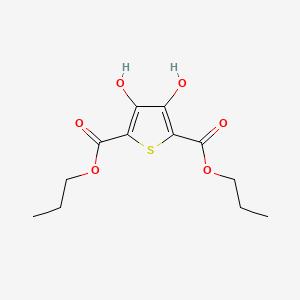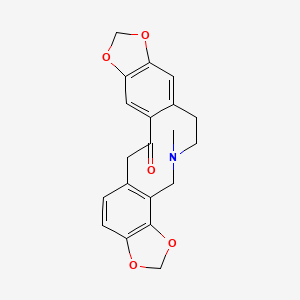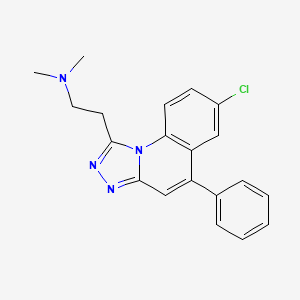
PS-1145
Vue d'ensemble
Description
PS-1145 is a chemical compound known for its role as an inhibitor of IκB kinase (IKK). It has a molecular formula of C17H11ClN4O and a molecular weight of 395.67. This compound is primarily used in scientific research to study its effects on various biological pathways, particularly those involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling .
Applications De Recherche Scientifique
PS-1145 has a wide range of scientific research applications, including:
Chemistry: Used to study the effects of IκB kinase inhibition on various chemical reactions and pathways.
Biology: Employed in research on cell signaling, particularly NF-κB signaling, and its role in inflammation and immune response.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, where NF-κB signaling plays a crucial role.
Industry: Utilized in the development of new drugs and therapeutic agents targeting IκB kinase and related pathways
Safety and Hazards
Orientations Futures
The future directions for research on “N-(6-chloro-9h-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and mechanisms of action. Additionally, given the biological activity of many indole derivatives, these compounds could be investigated for potential therapeutic applications .
Mécanisme D'action
PS-1145 exerts its effects by inhibiting IκB kinase, which is responsible for the phosphorylation and degradation of the inhibitor of nuclear factor kappa-β (NF-κB). By blocking this process, this compound prevents
Analyse Biochimique
Biochemical Properties
N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)nicotinamide interacts with IKK, blocking the phosphorylation and degradation of the inhibitor of NF-κB . This inhibition prevents the subsequent activation of NF-κB and thereby prevents the release of tumor necrosis factor-α (TNF-α) in lipopolysaccharide treated cells .
Cellular Effects
N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)nicotinamide has been shown to hinder pro-inflammatory cytokine production and cell proliferation . It plays a potential therapeutic role in carcinogenesis in multiple myeloma and exhibits anti-tumor activity on nasopharyngeal carcinoma (NPC) cell lines .
Molecular Mechanism
The molecular mechanism of N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)nicotinamide involves the inhibition of IKK, which in turn blocks the phosphorylation and degradation of the inhibitor of NF-κB . This prevents the subsequent activation of NF-κB and thereby prevents the release of TNF-α .
Temporal Effects in Laboratory Settings
It is known that the compound can inhibit the proliferation of certain cancer cell lines when used at concentrations ranging from 1.5 to 50 µM .
Dosage Effects in Animal Models
One study showed that treatment with the compound reduced MOG 35–55-specific proliferation and cytokine production of 2D2 transgenic spleen cells in vitro and diminished clinical signs of EAE in vivo .
Metabolic Pathways
It is known that the compound inhibits the IKK complex, which plays a crucial role in the activation of NF-κB .
Subcellular Localization
It is known that the compound inhibits the IKK complex, which is located in the cytoplasm of cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PS-1145 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of organic solvents, catalysts, and controlled reaction conditions to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as crystallization, purification, and quality control to meet industry standards. The compound is often produced in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
PS-1145 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce reduced derivatives with fewer oxygen atoms .
Propriétés
IUPAC Name |
N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10/h1-9,21H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRMBDHPALEPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433238 | |
| Record name | PS-1145 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
431898-65-6 | |
| Record name | N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=431898-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PS-1145 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0431898656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PS-1145 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PS-1145 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12GL090NZZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: PS-1145 is a potent and selective inhibitor of IκB kinase (IKK), specifically the IKKβ subunit. [, , , , , , ]
A: By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα. [, , , , ] This, in turn, blocks the nuclear translocation of the transcription factor NF-κB, hindering its ability to bind DNA and regulate the expression of target genes involved in inflammation, cell survival, and proliferation. [, , , , , , ]
ANone: this compound-mediated NF-κB inhibition can lead to various effects, including:
- Reduced expression of pro-inflammatory cytokines: Studies show decreased levels of IL-6, IL-8, TNFα, GM-CSF, and others in different cell types and disease models. [, , , , , , ]
- Increased sensitivity to apoptosis: This has been observed in multiple myeloma, pancreatic cancer, and other cancer cell lines. [, , , ]
- Suppression of angiogenesis: Reduced expression of pro-angiogenic factors like IL-8 has been documented. []
- Inhibition of osteoclastogenesis: Reduced differentiation and activity of osteoclasts have been reported. []
- Suppression of T cell activation and proliferation: This has been shown in both in vitro and in vivo models of autoimmunity and graft-versus-host disease. [, , , ]
A: The molecular formula of this compound is C19H15ClN4O2, and its molecular weight is 366.81 g/mol. []
ANone: The provided research primarily focuses on the biological activity and pharmacological properties of this compound. Information regarding its material compatibility and stability under various environmental conditions is limited.
A: this compound acts as an enzyme inhibitor, specifically targeting IKKβ. It does not possess inherent catalytic properties itself. [, , , , , , ]
A: Researchers have employed quantitative structure-activity relationship (QSAR) models to predict the activity of this compound and related compounds. [] These models help understand the relationship between the chemical structure of the inhibitor and its inhibitory potency against IKKβ.
A: Yes, ordinary differential equations and mass action kinetics have been used to model the NF-κB signaling pathway and simulate the effects of this compound on IκB mRNA expression. [] These simulations provide insights into the dynamic behavior of the pathway upon IKKβ inhibition.
A: While specific details on the SAR of this compound are limited in the provided research, studies using IKK inhibitors of the β-carboline class, including this compound and MLX105, indicate the importance of structural features for their activity and selectivity. [, , ] Modifications to the core structure can impact their potency, selectivity, and pharmacological properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

